4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized from its constituent elements or from other compounds. It would include the specific reactions involved, the conditions under which they occur, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the types of bonds between them. Techniques used might include X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It would include the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would include the compound’s melting and boiling points, its solubility in various solvents, its density, and other physical properties. Chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other compounds.Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds : This compound is utilized in the synthesis of new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives containing benzofuran moiety. These compounds are confirmed through elemental analyses, spectral data, and alternative synthetic routes (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).
Reactivity with Nucleophiles : The reactivity of similar triazine compounds in reactions with nucleophiles has been studied. This includes the selective formation of monoamides through interaction with primary and secondary aliphatic amines, leading to the synthesis of various benzoxazepines and benzodiazepines (Sadchikova & Mokrushin, 2014).
Pharmacological Applications : Research indicates that fused derivatives of 1,2,4-triazines, including pyrazolo[5,1-c][1,2,4]triazine derivatives, are widely used as biologically active compounds with diverse pharmacological actions (Mironovich & Shcherbinin, 2014).
Antibacterial and Antifungal Activity : Novel synthesized compounds in this category have shown pronounced antibacterial and antifungal activity, with some demonstrating significant analgesic activity in animal models (El-Feky Has, 2015).
Anticancer and Antioxidant Agents : Some N-Acyl imidates reacting with derivatives like 5-amino pyrazole have led to the development of compounds with moderate anticancer activity and high antioxidant capacity (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).
Antiviral Activity : Certain derivatives have been investigated for their antiviral activity, particularly against HSV1 and HAV-MBB, with various synthesized heterocyclic compounds showing promise (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Central Nervous System Applications : This compound has been used in the development of a novel phosphodiesterase 2A PET ligand for central nervous system applications (Zhang et al., 2013).
Safety And Hazards
This would include any known health risks associated with exposure to the compound, safety precautions that should be taken when handling it, and procedures for dealing with spills or other accidents.
Future Directions
This would involve speculation on future research directions. For a newly synthesized compound, this might include potential applications, further reactions it might undergo, or further modifications that might be made to its structure.
I hope this general information is helpful. If you have a specific compound or topic in mind, please provide more details and I’ll do my best to provide a more targeted analysis.
properties
IUPAC Name |
4-(azetidin-1-yl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]imidazo[5,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N8/c1-11-27-15(17-18(29-6-3-7-29)24-10-26-30(11)17)13-9-25-28(2)16(13)14-5-4-12(8-23-14)19(20,21)22/h4-5,8-10H,3,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGCHUKGBICQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1N=CN=C2N3CCC3)C4=C(N(N=C4)C)C5=NC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-4-yl]-imidazo[5,1-f][1,2,4]triazine | |
CAS RN |
1394033-54-5 | |
Record name | PF-05180999 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394033545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-05180999 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14885 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-05180999 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L84K4IEN9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Citations
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